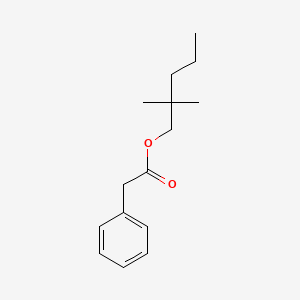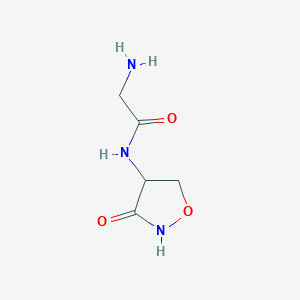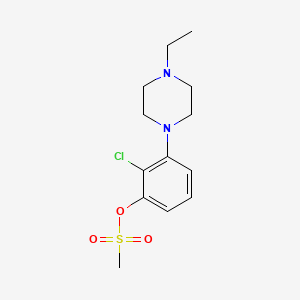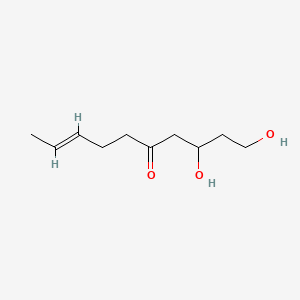
(1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) is a chemical compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by its octahydro structure, indicating the presence of additional hydrogen atoms, and specific stereochemistry denoted by (1S,3aS,7aS).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of N-substituted anilines: This method involves the reaction of N-substituted anilines with suitable reagents to form the isoindole ring.
Hydrogenation: The octahydro structure can be achieved through hydrogenation of the isoindole ring using catalysts such as palladium on carbon under high pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1-carboxylic acids, while reduction may produce fully saturated isoindole derivatives.
Aplicaciones Científicas De Investigación
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1-carboxylicacid: Lacks the octahydro structure and specific stereochemistry.
2H-Isoindole-1-carboxylicacid: Differing in the position of the nitrogen atom within the ring.
1H-Isoindole-3-carboxylicacid: Substituted at a different position on the isoindole ring.
Uniqueness
1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) is unique due to its specific stereochemistry and octahydro structure, which may confer distinct chemical and biological properties compared to other isoindole derivatives.
Propiedades
Número CAS |
811420-48-1 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(1S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 |
Clave InChI |
WSMBEQKQQASPPL-CSMHCCOUSA-N |
SMILES isomérico |
C1CC[C@H]2[C@H](C1)CN[C@@H]2C(=O)O |
SMILES canónico |
C1CCC2C(C1)CNC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)


![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)


![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
